ALLYLDIBUTYLTIN CHLORIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
dibutyl-chloro-prop-2-enylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H5.ClH.Sn/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H2;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRDLIWKSDAFLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369348 | |
| Record name | Dibutyl(chloro)(prop-2-en-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64549-05-9 | |
| Record name | Dibutyl(chloro)(prop-2-en-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Allyldibutyltin Chloride Reactivity
Elucidation of Reaction Pathways and Intermediates
The disproportionation of allyldibutyltin chloride in aqueous media is a key reaction pathway that has been the subject of investigation. When stirred in water, this compound undergoes a redistribution reaction to form diallyldibutyltin (B95495) and dibutyltin (B87310) dichloride. This process is understood to be a bimolecular interaction.
The proposed mechanism involves the formation of an electrophilic aquo-cation, [Bu₂(CH₂=CHCH₂)Sn(H₂O)n]⁺, from the hydrolysis of this compound. This cation then interacts with a nucleophilic molecule of this compound. This interaction is believed to proceed through a four-centre transition state, which is a common feature in the redistribution reactions of organotin halides.
The primary products of this disproportionation are:
Diallyldibutyltin (Bu₂Sn(CH₂CH=CH₂)₂)
Dibutyltin dichloride (Bu₂SnCl₂)
Traces of tetrabutyl-1,3-dichlorodistannoxane have also been observed as a minor byproduct. The formation of these products highlights the lability of the allyl-tin bond under these conditions and the tendency of the organotin moiety to redistribute its substituents.
Kinetics and Thermodynamics of Disproportionation Processes
The disproportionation of this compound is an equilibrium process. While specific kinetic and thermodynamic parameters for this compound are not extensively documented in readily available literature, general principles from related organotin redistribution reactions can provide insights. For similar redistribution reactions of organotin halides, second-order rate constants are typically observed.
Furthermore, these types of reactions are often characterized by large negative activation entropies, which is consistent with the formation of an ordered four-centre transition state from two reactant molecules. The reaction rates for the redistribution of organotin halides generally decrease with a decreasing number of halogen atoms on the tin center.
The progress of the disproportionation of this compound in water can be observed over time. For instance, in one study, after a period of 120-180 hours, the reaction mixture contained the two main disproportionation products in an approximate 1:1 ratio, alongside unreacted this compound.
Table 1: Products of this compound Disproportionation in Water
| Compound Name | Chemical Formula | Role |
| This compound | Bu₂(CH₂CH=CH₂)SnCl | Reactant |
| Diallyldibutyltin | Bu₂Sn(CH₂CH=CH₂)₂ | Product |
| Dibutyltin Dichloride | Bu₂SnCl₂ | Product |
| Tetrabutyl-1,3-dichlorodistannoxane | [Bu₂SnCl]₂O | Minor Byproduct |
This table is based on findings from studies on the disproportionation of this compound in aqueous media.
Spectroscopic Probes for Reaction Monitoring and Intermediate Characterization
Spectroscopic techniques are indispensable tools for monitoring the progress of this compound reactions and for the characterization of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR spectroscopy is a particularly powerful technique for the analysis of organotin compounds. It allows for the direct observation of the tin center and can be used to identify and quantify the different organotin species present in a reaction mixture. For example, in the disproportionation of this compound, the formation of diallyldibutyltin and dibutyltin dichloride can be monitored by the appearance of new signals in the ¹¹⁹Sn NMR spectrum, distinct from the signal of the starting material.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the bonding environment in organotin compounds. The Sn-C and Sn-Cl stretching vibrations, as well as the characteristic vibrations of the allyl group, can be monitored to follow the course of a reaction. Changes in the IR spectrum can indicate the formation of new species and the disappearance of reactants. In situ FTIR spectroscopy, in particular, can be a powerful tool for identifying reaction intermediates under reaction conditions.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor reactions where there is a change in the electronic structure of the molecules involved. While simple organotin halides may not have strong chromophores in the UV-Vis region, this technique can be useful if colored intermediates are formed or if the reaction is coupled with a colorimetric reagent. The absorbance at a specific wavelength can be correlated with the concentration of a reactant or product, allowing for the determination of reaction kinetics.
Computational Chemistry in Mechanistic Studies
Computational chemistry has emerged as a powerful tool to complement experimental studies and provide detailed insights into the reaction mechanisms of organotin compounds at a molecular level.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) calculations are widely used to investigate the energetics of reaction pathways and to determine the structures of transition states. Although specific DFT studies on the disproportionation of this compound are not prominently available, the methodology is well-suited for such investigations.
For analogous organotin systems, DFT can be used to:
Calculate the energies of reactants, products, and potential intermediates.
Locate and characterize the geometry of transition state structures.
Determine the activation energies for different reaction steps, thereby predicting the most favorable reaction pathway.
By modeling the proposed four-centre transition state for the disproportionation of this compound, DFT calculations could provide quantitative data on the reaction's energetic profile, including the enthalpy and Gibbs free energy of activation.
Molecular Dynamics Simulations of Organotin Chloride Transformations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution and can provide insights into the role of the solvent in reaction mechanisms. For the disproportionation of this compound in an aqueous environment, MD simulations could be used to:
Investigate the hydration structure around the organotin chloride molecules.
Simulate the formation and stability of the proposed electrophilic aquo-cation intermediate.
Explore the diffusion and collision of reactant molecules leading to the formation of the encounter complex.
Provide a dynamic picture of the solvent reorganization that occurs during the reaction.
While specific MD simulations for this compound are not readily found in the literature, the application of this technique to other aqueous chloride solutions demonstrates its potential to elucidate the complex interplay between the solute and solvent molecules that governs the reaction pathway.
Applications of Allyldibutyltin Chloride in Advanced Organic Synthesis
Strategic Utility as an Allylation Reagent
The primary application of allyldibutyltin chloride in organic synthesis is as a source of a nucleophilic allyl group. It readily transfers this group to a wide range of electrophilic centers, making it a valuable tool for the construction of complex molecular architectures.
The addition of an allyl group to a carbonyl compound, such as an aldehyde or ketone, is a fundamental carbon-carbon bond-forming reaction that yields valuable homoallylic alcohols. wikipedia.org These products are important building blocks in the synthesis of natural products like polyketides and macrolides. wikipedia.org Organostannane reagents, including this compound, are effective for this transformation, a process generally known as allylstannanation. wikipedia.org
The reaction proceeds via the nucleophilic attack of the allyl group from the tin reagent onto the electrophilic carbonyl carbon. The Lewis acidity of the tin center can activate the carbonyl group, facilitating the attack. The high reactivity of this compound towards carbonyl compounds has been noted, particularly in aqueous media. This method provides a reliable route to homoallylic alcohols, which are versatile intermediates for further synthetic manipulations.
This compound is a highly effective reagent for the allylation of acid halides, particularly acid chlorides, to produce allyl ketones. This transformation is synthetically valuable as it provides direct access to these important motifs. The reagent itself can be generated in situ from the redistribution reaction between allyltributyltin and dibutyltin (B87310) dichloride. This approach is advantageous because it avoids the use of stoichiometric amounts of the more Lewis acidic dibutyltin dichloride, which can sometimes cause undesired side reactions.
The allylation of various acid chlorides can be achieved in good to excellent yields. The reaction is often promoted by the addition of coordinative compounds, such as tetraethylammonium (B1195904) chloride, which enhance the rate of the crucial redistribution step that forms the active this compound reagent.
| Acid Chloride Substrate | Additive | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Benzoyl chloride | Et₄NCl | 60 | 30 min | 82 |
| p-Methoxybenzoyl chloride | Et₄NCl | 60 | 30 min | 91 |
| p-Nitrobenzoyl chloride | Et₄NCl | 60 | 2 h | 78 |
| Cinnamoyl chloride | Et₄NCl | 60 | 30 min | 85 |
| Hexanoyl chloride | Et₄NCl | 60 | 30 min | 75 |
In molecules containing multiple electrophilic sites, the ability of a reagent to react selectively at one site over another is known as chemoselectivity. Similarly, for unsymmetrical allylating agents (e.g., a crotyl group), the ability to control which end of the allyl system attacks is known as regioselectivity.
Allylation reactions involving organotin reagents can exhibit high levels of selectivity. For instance, in the Barbier-type allylation of carbonyl compounds with substituted allyl halides like crotyl chloride, high regioselectivity is often observed, with the reaction favoring the formation of the γ-adduct (attack at the more substituted end of the allyl group). arkat-usa.org While specific studies detailing the chemo- and regioselectivity of this compound were not predominant in the surveyed literature, the principles governing other allylmetal systems are applicable. The steric and electronic environment of the substrate and the reaction conditions, including the choice of Lewis acid or solvent, can be tuned to influence the selective transfer of the allyl group to the desired position.
Participation in Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Stille reaction, specifically, utilizes organostannane reagents to couple with organic electrophiles such as aryl or vinyl halides and triflates. wikipedia.orgorganic-chemistry.org Allyl tin reagents have been employed in Stille couplings since the early development of the methodology. libretexts.org
This compound can function as the organostannane partner in the Stille cross-coupling catalytic cycle. The cycle typically involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate.
Transmetalation: The allyl group is transferred from this compound to the palladium center, displacing the halide and forming a new Pd(II)-allyl complex. The dibutyltin dichloride is released as a byproduct.
Reductive Elimination: The coupled product (R¹-allyl) is formed as the palladium center is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.
This methodology allows for the efficient formation of a C(sp²)-C(sp³) or C(sp)-C(sp³) bond, providing access to a diverse range of molecular structures.
| Allyl Source | Electrophile Class (R-X) | Product Type |
|---|---|---|
| This compound | Aryl Halide/Triflate | Allylarene |
| This compound | Vinyl Halide/Triflate | 1,4-Diene |
| This compound | Acid Chloride | Allyl Ketone |
| This compound | Acyl Halide | Allyl Ketone |
Insertion Reactions Involving this compound
An insertion reaction in organometallic chemistry is a process where a chemical entity interposes itself into an existing bond of another molecule. wikipedia.org For example, an organometallic species might insert into a carbon-halogen bond or a metal-metal bond. wikipedia.orgresearchgate.net There are precedents for electropositive metals and their salts inserting into alkyl halide bonds, breaking the carbon-halide bond to form a new carbon-metal bond. wikipedia.org The formation of allyltin (B8295985) halides from the reaction of tin with allyl chloride can be viewed through this lens. mdpi.org
While the primary reactivity of this compound is as an allyl group donor, its participation in insertion reactions represents another potential, albeit less explored, avenue of reactivity. Such reactions could involve the formal insertion of the "Bu₂SnCl" moiety into a bond, followed by migration of the allyl group. This type of transformation could provide novel synthetic pathways, although specific examples focusing on this compound are not extensively documented in the available literature.
Development of Asymmetric Transformations
The synthesis of single-enantiomer compounds is a critical goal in modern chemistry. Asymmetric catalysis provides the most elegant solution, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. In the context of allylation, this involves the enantioselective addition of an allyl group to a prochiral substrate, such as an aldehyde.
While this compound is an achiral reagent, it can be used in asymmetric transformations through the use of a chiral catalyst. The Keck allylation is a prominent example of a catalytic, enantioselective allylation that employs organostannane reagents. wikipedia.org The general strategy involves combining the achiral allylstannane with a prochiral aldehyde in the presence of a chiral Lewis acid catalyst. The Lewis acid coordinates to both the aldehyde and the chiral ligand, creating a chiral environment that directs the nucleophilic attack of the allyl group to one face of the carbonyl, resulting in the formation of one enantiomer of the homoallylic alcohol in excess.
| Achiral Reagent | Substrate | Chiral Catalyst System | Expected Outcome |
|---|---|---|---|
| This compound | Prochiral Aldehyde (RCHO) | Ti(O-i-Pr)₄ + (R)-BINOL | Enantioenriched Homoallylic Alcohol |
| This compound | Prochiral Aldehyde (RCHO) | Chiral Boron Lewis Acid | Enantioenriched Homoallylic Alcohol |
| This compound | Prochiral Aldehyde (RCHO) | Chiral Copper(I)-NHC Complex | Enantioenriched Homoallylic Alcohol |
This catalytic approach is highly valuable as it avoids the need to prepare and handle stoichiometric quantities of often unstable chiral organometallic reagents.
Analytical and Spectroscopic Characterization of Allyldibutyltin Chloride
Advanced Spectroscopic Techniques for the Characterization of Allyldibutyltin Chloride
The definitive structural elucidation and purity assessment of organometallic compounds such as this compound rely on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the molecular framework, bonding characteristics, and the electronic environment of the constituent atoms. This section outlines the principal spectroscopic tools employed in the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), Mass Spectrometry (MS), and X-ray Absorption Spectroscopy (XAS).
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organotin compounds in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and especially the spin-½ tin isotopes (¹¹⁹Sn and ¹¹⁷Sn) allows for a comprehensive characterization of the molecular structure. chemicalbook.comnorthwestern.edu
The chemical shift (δ) in NMR provides information about the electronic environment of a nucleus. For this compound, the ¹H and ¹³C NMR spectra are characterized by signals corresponding to the allyl and the two n-butyl groups attached to the tin atom. The ¹¹⁹Sn NMR spectrum provides a direct probe of the coordination environment at the tin center.
¹H NMR Spectroscopy: The proton spectrum shows distinct regions for the allyl and butyl protons. The protons of the butyl groups typically appear in the upfield region (δ 0.8–1.8 ppm), exhibiting complex multiplets due to spin-spin coupling. The protons on the carbon alpha to the tin atom are the most deshielded within the butyl chain. The allyl group protons (CH₂=CH-CH₂-Sn) present a more complex pattern, with the vinylic protons appearing at lower field (δ 4.8–6.2 ppm) and the methylene (B1212753) protons adjacent to tin appearing further upfield. compoundchem.comlibretexts.orgoregonstate.edu The electronegativity of the tin and chlorine atoms influences the precise chemical shifts.
¹³C NMR Spectroscopy: The ¹³C spectrum provides complementary information. The four chemically non-equivalent carbons of the n-butyl group and the three non-equivalent carbons of the allyl group give rise to distinct signals. The chemical shifts are influenced by the proximity to the electropositive tin atom and the electronegative chlorine atom. Carbons directly bonded to tin (Cα) exhibit characteristic shifts and often show satellite peaks due to coupling with tin isotopes. chemicalbook.comnih.gov
¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn nucleus is highly sensitive to its chemical environment, including the number and nature of substituents and the coordination number of the tin atom. northwestern.eduhuji.ac.il For four-coordinate diorganotin dihalides like dibutyltin (B87310) dichloride, the ¹¹⁹Sn chemical shifts are typically observed in the range of δ +120 to +150 ppm (relative to tetramethyltin, (CH₃)₄Sn). dtic.milresearchgate.net The replacement of a chloride with an allyl group in this compound is expected to result in a ¹¹⁹Sn chemical shift within a similar, though slightly shifted, range, reflecting the change in the electronic environment around the tin atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl | Sn-CH₂-CH₂-CH₂-CH₃ | ~1.1 - 1.3 | ~17 |
| Sn-CH₂-CH₂-CH₂-CH₃ | ~1.5 - 1.7 | ~26 | |
| Sn-CH₂-CH₂-CH₂-CH₃ | ~1.3 - 1.5 | ~27 | |
| Sn-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~13 | |
| Allyl | Sn-CH₂-CH=CH₂ | ~2.5 | ~20 |
| Sn-CH₂-CH=CH₂ | ~5.8 - 6.1 (m) | ~135 | |
| Sn-CH₂-CH=CH₂ | ~4.8 - 5.1 (m) | ~115 |
Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary depending on solvent and concentration. compoundchem.comlibretexts.orgnih.govd-nb.inforesearchgate.netfigshare.comnmrdb.orgnih.gov
Spin-spin coupling constants (J-values), reported in Hertz (Hz), provide through-bond connectivity information and insights into molecular geometry. wikipedia.org In this compound, both homonuclear (¹H-¹H) and heteronuclear (¹¹⁹Sn-¹H, ¹¹⁹Sn-¹³C) couplings are observed.
The ¹H-¹H coupling constants within the butyl chains typically show vicinal (³JHH) couplings of around 6-8 Hz. The allyl group displays a more complex coupling pattern:
Vicinal Coupling (³JHH): Coupling between the methine proton and the terminal methylene protons is different for the cis and trans protons, typically with J_trans_ (~17 Hz) being larger than J_cis_ (~10 Hz). youtube.com
Geminal Coupling (²JHH): Coupling between the two non-equivalent terminal vinyl protons is usually small (~2 Hz). youtube.com
Allylic Coupling (⁴JHH): Long-range coupling between the protons on the terminal carbons of the allyl group is also observed, but is typically small. scielo.org.mx
Heteronuclear coupling to the tin isotopes provides invaluable structural information. The magnitude of the nJ(Sn,C) and nJ(Sn,H) coupling constants depends on the number of intervening bonds (n) and the hybridization of the carbon atom. The one-bond coupling constant (¹J(¹¹⁹Sn, ¹³C)) is particularly sensitive to the s-character of the Sn-C bond. huji.ac.ilrsc.org Two-bond tin-proton coupling (²J(¹¹⁹Sn, ¹H)) for the methylene group attached to tin is also a key diagnostic parameter. rsc.orgorganicchemistrydata.org
Table 2: Typical Spin-Spin Coupling Constants (J) Expected for this compound
| Coupling Type | Description | Expected J-value (Hz) |
| ³J(H,H) | Vicinal (butyl chain) | 6 - 8 |
| ³J(H,H) | Vicinal (allyl, trans) | 16 - 18 |
| ³J(H,H) | Vicinal (allyl, cis) | 9 - 12 |
| ²J(H,H) | Geminal (allyl) | 0 - 3 |
| ⁴J(H,H) | Allylic | 0 - 3 |
| ¹J(¹¹⁹Sn,¹³C) | One-bond (Sn-Cα butyl) | 350 - 400 |
| ¹J(¹¹⁹Sn,¹³C) | One-bond (Sn-Cα allyl) | 380 - 430 |
| ²J(¹¹⁹Sn,¹H) | Two-bond (Sn-C-H) | 50 - 70 |
Note: Values are typical for organotin compounds and may vary. wikipedia.orgyoutube.comorganicchemistrydata.orglibretexts.org
Vibrational Spectroscopy (IR and Raman) for Structural Elucidation
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound, allowing for the identification of specific functional groups and bonds.
For this compound, key vibrational modes include:
Sn-C Stretching: The stretching vibrations for tin-carbon bonds are typically found in the 450–600 cm⁻¹ region. Asymmetric (ν_as_) and symmetric (ν_s_) stretches can often be distinguished. researchgate.net
Sn-Cl Stretching: The tin-chlorine stretching frequency is highly dependent on the coordination geometry but for four-coordinate compounds, it is typically observed in the far-IR region, generally between 300 and 400 cm⁻¹. um.edu.my
C=C Stretching: The alkene C=C stretch of the allyl group gives a characteristic band around 1630–1640 cm⁻¹.
C-H Stretching and Bending: Vibrations associated with the C-H bonds of the alkyl and allyl groups appear in their characteristic regions (e.g., stretching just below 3000 cm⁻¹ and various bending modes between 1300-1470 cm⁻¹). chemicalbook.comchemicalbook.comnih.govresearchgate.netnih.gov
Raman spectroscopy is particularly useful for identifying the symmetric Sn-C stretching modes and the C=C double bond, which often give strong Raman signals. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| ν(C-H) | Alkyl & Allyl sp³ C-H | 2850 - 2960 |
| ν(C-H) | Alkene sp² C-H | 3010 - 3080 |
| ν(C=C) | Allyl C=C | 1630 - 1640 |
| δ(CH₂) | Alkyl & Allyl Scissoring | 1450 - 1470 |
| ν_as(Sn-C) | Asymmetric Sn-Butyl | ~580 - 610 |
| ν_s_(Sn-C) | Symmetric Sn-Butyl | ~490 - 520 |
| ν(Sn-Cl) | Tin-Chlorine Stretch | ~320 - 370 |
Note: Frequencies are based on data from analogous organotin compounds. researchgate.net
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.
For this compound, Electron Ionization (EI) would lead to the formation of a molecular ion (M⁺˙), although it may be of low abundance. The most crucial diagnostic feature in the mass spectrum of any tin-containing compound is the characteristic isotopic cluster arising from tin's multiple stable isotopes. This unique pattern unequivocally identifies fragments that contain a tin atom.
The fragmentation of this compound is expected to proceed through the cleavage of the bonds to the tin atom, which are the weakest bonds in the molecule. Common fragmentation pathways include:
Loss of a Butyl Radical: Cleavage of an Sn-butyl bond results in a prominent fragment ion at [M - 57]⁺. This is often a primary fragmentation step for butyltin compounds. nih.govresearchgate.net
Loss of an Allyl Radical: Cleavage of the Sn-allyl bond leads to an ion at [M - 41]⁺.
Loss of a Chlorine Radical: Formation of an ion at [M - 35]⁺ can also occur.
Further Fragmentation: Subsequent loss of other organic groups or hydrogen atoms from these primary fragments leads to a series of smaller tin-containing ions, such as [BuSnCl]⁺, [AllylSnCl]⁺, and [SnCl]⁺. dtic.milresearchgate.net
The analysis of these fragmentation pathways and the precise mass of the resulting ions allows for the confirmation of the compound's structure and assessment of its purity. upce.cz
X-ray Absorption Spectroscopy (XAS) for Coordination Environment Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. rjpbcs.com For this compound, Sn L-edge or K-edge XAS could be used to probe the environment around the tin atom, typically in the solid state or in solution. This technique is particularly valuable as it does not require crystalline samples.
The XAS spectrum is divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and the coordination geometry (e.g., tetrahedral vs. trigonal bipyramidal) of the tin atom.
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in this region, further from the edge, contain information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS can provide precise Sn-C and Sn-Cl bond lengths.
For this compound, which is expected to be four-coordinate and tetrahedral in its monomeric form, XAS could confirm this geometry and provide accurate bond distance measurements. Furthermore, in the presence of coordinating solvents or in the solid state, tin can increase its coordination number to five or six. rjpbcs.com XAS would be an ideal technique to detect such changes in the coordination environment.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating and identifying the components of a mixture. For this compound, both gas and liquid chromatography are pivotal.
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. While specific literature detailing the GC analysis of this compound is limited, extensive research on analogous butyltin compounds, such as tributyltin chloride and dibutyltin dichloride, provides a robust framework for its analysis. Organotin compounds, particularly the chlorinated variants, often require a derivatization step to enhance their volatility and thermal stability for GC analysis. A common method involves ethylation using reagents like sodium tetraethylborate, which replaces the chloride atom with an ethyl group.
The separation is typically achieved on a capillary column, with non-polar or semi-polar stationary phases being prevalent. A common choice is a column coated with 5% biphenyl (B1667301) and 95% dimethylpolysiloxane. Detection can be accomplished using various detectors, with mass spectrometry (MS) and flame photometric detection (FPD) being highly effective for organotin compounds. GC-MS provides structural information for unambiguous identification, while GC-FPD offers high sensitivity for tin-containing compounds.
Table 1: Typical GC Parameters for the Analysis of Butyltin Compounds
| Parameter | Typical Conditions |
|---|---|
| Derivatization Agent | Sodium tetraethylborate (NaBEt4) |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 230 °C |
| Oven Program | Initial temperature 60-75 °C, ramped to 225-300 °C |
| Detector | Mass Spectrometry (MS) or Flame Photometric Detector (FPD) |
| MS Ionization Mode | Electron Ionization (EI) |
This table presents a generalized set of parameters based on the analysis of closely related butyltin compounds and may require optimization for this compound.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a significant advantage for the analysis of organotin compounds as it can often be performed without the need for derivatization. This simplifies sample preparation and avoids potential side reactions. cpachem.com
For the separation of this compound and other organotins, reversed-phase chromatography is commonly employed. C18 columns are a frequent choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component. To improve peak shape and separation efficiency, additives are often incorporated into the mobile phase. These can include acids like formic acid or complexing agents such as tropolone.
Detection in LC is most powerfully achieved by coupling the chromatograph to a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (LC-ICP-MS). These techniques provide high sensitivity and specificity, allowing for the accurate quantification of organotin species in various matrices.
Table 2: Typical LC Parameters for the Analysis of Organotin Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water |
| Mobile Phase Additives | Formic acid, Ammonium (B1175870) formate, Tropolone |
| Detector | Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Ionization Mode (MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
This table outlines common conditions for the LC analysis of organotin compounds, which would be a suitable starting point for method development for this compound.
Electrochemical Methods for Redox Behavior Investigation
Techniques such as cyclic voltammetry and rotating disc voltammetry can be employed to study these processes in non-aqueous solvents. The reduction of organotin(IV) halides often proceeds via a single wave, and the half-wave potential is influenced by the nature of the organic substituents and the halide. The electrochemical reduction of this compound would likely involve the Sn(IV) center being reduced to a lower oxidation state. The presence of the allyl group might also influence the redox behavior compared to saturated alkyltin compounds. Such studies would provide valuable data on the compound's electronic structure and reactivity.
Purity Determination and Reference Material Development
The purity of this compound is critical for its use in synthesis and other applications. Chromatographic methods, particularly gas chromatography, are often used to assess purity. The presence of impurities, such as other butyltin species (e.g., dibutyltin dichloride, tributyltin chloride) or starting materials from its synthesis, can be identified and quantified using a calibrated GC system, often with a mass spectrometric detector for definitive peak identification. Commercial suppliers of this compound typically report purities in the range of 95-97%, with GC being a common analytical method for this determination.
The development of certified reference materials (CRMs) is essential for ensuring the quality and comparability of analytical measurements. While a specific CRM for this compound has not been widely documented, the methodology for producing CRMs for other organotin compounds is well-established. This process involves the synthesis of a high-purity material, which is then extensively characterized for its identity and the accurate mass fraction of the analyte. Techniques like species-specific isotope-dilution mass spectrometry (SSID-MS) are employed for the certification of organotin CRMs. researchgate.net The development of a CRM for this compound would follow a similar rigorous process of synthesis, purification, and characterization to provide a reliable standard for analytical laboratories.
Environmental Fate and Ecotoxicological Considerations of Allyldibutyltin Chloride
Environmental Distribution and Partitioning in Aquatic and Terrestrial Systems
The environmental distribution of organotin compounds like allyldibutyltin chloride is largely governed by their physicochemical properties, particularly their solubility in water and affinity for organic matter. Organotins, as a class of compounds, are known to enter the environment through various industrial and agricultural applications. researchgate.net Once released into aquatic systems, their fate is influenced by factors such as pH, salinity, and the amount of suspended particulate matter and sediment. dcu.ieresearchgate.net
Due to their lipophilic nature, organotins tend to adsorb strongly to sediment and suspended particles rather than remaining dissolved in the water column. researchgate.net This partitioning behavior leads to the accumulation of these compounds in benthic environments, where they can persist. In terrestrial systems, similar processes occur, with this compound expected to bind to soil organic matter, limiting its mobility and leaching into groundwater. The distribution is a dynamic process, influenced by sediment resuspension, water flow, and various transformation pathways that alter the compound's structure and properties. researchgate.net
Abiotic Transformation Processes and Degradation Pathways
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. navy.milclu-in.org For this compound, key abiotic pathways include hydrolysis and photochemical degradation, which break down the parent molecule into other substances.
This compound exhibits limited stability in aqueous environments due to its susceptibility to hydrolysis. When the compound comes into contact with water, it undergoes hydrolytic equilibrium. The tin-chlorine bond is readily cleaved, leading to the formation of an electrophilic aquo-cation, [Bu₂(CH₂=CHCH₂)Sn(OH₂)₂]⁺, and a chloride anion. This cation can then undergo further reaction with water to form a hydroxide (B78521) species, releasing a hydronium ion and thereby lowering the pH of the aqueous phase.
Another significant reaction in the presence of water is the protonolysis of the tin-allyl bond. This process results in the cleavage of the allyl group from the tin atom. The primary product identified from the reaction of this compound dissolved in n-hexane and stirred with water is tetrabutyl-1,3-dichlorodistannoxane, indicating a complex series of hydrolysis and condensation reactions. lupinepublishers.comlupinepublishers.com
Table 1: Hydrolysis Products of this compound in Aqueous Systems
| Initial Reactant | Process | Key Intermediate/Product |
|---|---|---|
| This compound | Hydrolysis | [Bu₂(CH₂=CHCH₂)Sn(OH₂)₂]⁺ |
This table summarizes the key species formed during the interaction of this compound with water, as identified in research studies.
Sunlight can play a role in the degradation of organotin compounds. researchgate.net Photochemical degradation, or photolysis, involves the absorption of light energy, which can lead to the cleavage of the tin-carbon bonds. For related compounds like tributyltin chloride, UV irradiation has been shown to be an effective degradation pathway, often enhanced by the presence of a photocatalyst such as titanium dioxide (TiO₂). researchgate.netuum.edu.my
While specific studies on the photochemical degradation of this compound are not widely available, it is anticipated to follow a similar pathway to other triorganotin compounds. The degradation process likely involves the stepwise removal of the organic groups (allyl and butyl) from the tin atom, eventually leading to the formation of less toxic inorganic tin species. scilit.com The rate and extent of this degradation would depend on factors like water clarity, depth, and the presence of photosensitizing substances in the water. mdpi.com
Disproportionation Dynamics in Environmental Compartments
A peculiar and environmentally significant reaction for this compound in water is disproportionation. This is a redistribution reaction where two molecules of the triorganotin compound react to form a tetraorganotin and a diorganotin species. wikipedia.org
2 R₃SnX ⇌ R₄Sn + R₂SnX₂
For this compound, this reaction has been observed to occur in a heterogeneous water system, where the compound is largely insoluble.
The equilibrium of the disproportionation reaction is sensitive to the surrounding environmental conditions. The reaction for this compound is believed to occur primarily at the boundary surface between the undissolved organometallic phase and the aqueous phase. The formation of the electrophilic aquo-cation in the water is a key step that promotes the reaction.
Environmental parameters that influence the speciation of the organotin compound, such as pH and the presence of other ions (e.g., chloride from salinity), can affect the disproportionation equilibrium. dcu.ie Changes in pH can alter the hydrolytic equilibrium, which in turn influences the concentration of the reactive cationic species. The presence of different solvents or co-solutes (e.g., acetone, ethanol) can also alter the reaction dynamics by changing the solubility and speciation of the organotin compound.
The disproportionation of this compound leads to the formation of new organotin compounds with different numbers of organic substituents. Specifically, the reaction produces diallyldibutyltin (B95495) and dibutyltin (B87310) dichloride.
Table 2: Disproportionation of this compound in Water
| Starting Compound | Reaction Type | Products Formed | Conversion (%) | Time (days) |
|---|
This table presents data from a study on the disproportionation of this compound when stirred in water, showing significant conversion over one week.
Bioaccumulation Potential and Environmental Persistence Assessment
Limited specific data exists for the bioaccumulation and persistence of this compound. However, its environmental behavior can be inferred from studies on closely related dibutyltin (DBT) compounds, which are degradation products of the widely studied tributyltin (TBT). Organotin compounds are known for their persistence in the environment, particularly in sediment matrices.
Bioaccumulation: Dibutyltin compounds are considered to have a low to moderate potential for bioaccumulation. Unlike tributyltins, which can exhibit very high bioconcentration factors (BCF) in aquatic organisms, dibutyltins generally show lower accumulation. For instance, a reported BCF value for dibutyltin dilaurate is 117, and another for dibutyltin is 31, suggesting a low potential for bioconcentration in aquatic life. The log octanol/water partition coefficient (Kow), a key indicator of bioaccumulation potential, is low for compounds like dibutyltin dichloride (log Kow = 0.05), further supporting a limited tendency to bioaccumulate. The primary route of human and wildlife exposure to organotins is often through the consumption of contaminated seafood.
Environmental Persistence: The persistence of organotin compounds is significantly influenced by the environmental compartment. Biodegradation is the primary breakdown pathway in both water and sediment.
In Water: The half-life of related organotins like TBT in water can range from several days to weeks. Dibutyltin, as a degradation product of TBT, is part of this degradation sequence which ultimately leads to monobutyltin (B1198712) and inorganic tin.
In Sediment: Sediments are a major sink for organotins, where they exhibit strong affinity to particulate organic matter and can persist for long periods. The degradation half-life for TBT in aerobic sediments can extend from months to over a year. One study on TBT degradation in sediment microcosms reported half-lives of 28 days in organic-rich sediment and 78 days in organic-poor sandy sediment. Dibutyltin species are expected to adsorb to suspended solids, sediment, and soil organic carbon, limiting their mobility but contributing to their long-term persistence in these matrices. Under anoxic conditions, such as in deeper sediment layers, the degradation of organotins is significantly slower, leading to very long persistence.
Table 1: Environmental Fate Parameters for Dibutyltin (DBT) Compounds Data for DBT compounds are used as a proxy for this compound.
| Parameter | Value | Environmental Compartment | Reference |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 12 - 117 | Aquatic Organisms | |
| Log Kow (Dibutyltin dichloride) | 0.05 | - | |
| Half-life (as TBT degrading to DBT) | Days to weeks | Water | |
| Half-life (as TBT degrading to DBT) | 28 - 775 days | Sediment |
Development of Environmental Monitoring Protocols
The monitoring of this compound in environmental matrices follows the established analytical procedures for other organotin compounds. These protocols are designed to achieve the high sensitivity and selectivity required to detect trace levels (ng/L or ng/g) of these compounds. The analytical process typically involves four main stages: sample collection and preparation, extraction, derivatization (for gas chromatography), and instrumental analysis.
Sample Preparation and Extraction: The method of extraction depends on the sample matrix.
Water: For water samples, common techniques include liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or dichloromethane, often with a complexing agent such as tropolone. Solid-phase extraction (SPE) is also widely used to isolate and pre-concentrate the analytes from large sample volumes.
Sediment and Biota: Extraction from solid matrices like sediment or biological tissues is more complex. It typically involves solvent extraction, sometimes assisted by ultrasonication or microwave energy, using reagents like acetic acid and methanol (B129727) or hexane.
Derivatization: Due to the low volatility of organotin chlorides, a derivatization step is essential for analysis by gas chromatography (GC). This process converts the ionic organotin species into more volatile, thermally stable tetra-alkylated forms. The most common method is ethylation using sodium tetraethylborate (NaBEt4). Grignard reagents can also be used for alkylation.
Instrumental Analysis: Several sophisticated analytical techniques are employed for the separation and detection of organotin compounds.
Gas Chromatography (GC): GC is the most common separation technique due to its high resolution. It is typically coupled with a selective detector such as a Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), or Mass Spectrometry (MS). GC-MS provides definitive identification and quantification based on both the retention time and the mass spectrum of the derivatized compound. Recent advancements with GC-triple quadrupole mass spectrometry (GC-MS/MS) have shown the potential for analyzing underivatized chlorinated organotins, which could simplify sample preparation.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers an alternative that does not require a derivatization step. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing organotins directly in sample extracts, simplifying the workflow and reducing analysis time.
International standards, such as ISO 17353 for water and ISO 23161 for soil, provide standardized gas chromatographic methods for the determination of selected organotin compounds.
Table 2: Summary of Environmental Monitoring Protocols for Organotin Compounds
| Step | Technique | Description | Reference |
|---|---|---|---|
| Extraction (Water) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Isolation and pre-concentration of organotins from aqueous samples using solvents or sorbent cartridges. | |
| Extraction (Solid) | Solvent Extraction (ultrasound or microwave-assisted) | Extraction from sediment or biota using acidic solvents (e.g., acetic acid/methanol) or non-polar solvents. | |
| Derivatization | Ethylation or Grignard Reaction | Conversion of ionic organotin chlorides to volatile tetra-alkylated derivatives for GC analysis, commonly with sodium tetraethylborate. | |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | High-resolution separation followed by mass-based detection and quantification of derivatized analytes. |
| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and detection of underivatized organotins, simplifying sample preparation. | |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Dibutyltin | DBT |
| Dibutyltin Dichloride | - |
| Dibutyltin Dilaurate | - |
| Monobutyltin | MBT |
| Sodium Tetraethylborate | NaBEt4 |
| Tributyltin | TBT |
Biological Activity and Biomedical Research of Organotin Compounds
Investigation of Antimicrobial Properties
The antimicrobial capabilities of organotin compounds have been well-documented, with many derivatives demonstrating significant efficacy against a broad spectrum of bacteria and fungi. rjpbcs.comscialert.net This biocidal activity is a key reason for their use in applications like wood preservation. rjpbcs.com
Diorganotin and triorganotin compounds have shown notable activity against both Gram-positive and Gram-negative bacteria. Studies on various dibutyltin (B87310) derivatives indicate they possess antibacterial properties. For instance, dibutyltin(IV) ethylphenyl dithiocarbamate showed good activity against Acinetobacter baumannii, Vibrio cholerae, Bacillus cereus, and Staphylococcus aureus. scialert.net Similarly, other research has confirmed the antibacterial potential of dibutyltin compounds against species like Bacillus sp. researchgate.net
Generally, Gram-positive bacteria are considered more susceptible to organotins than Gram-negative bacteria. scialert.net This is often attributed to the less complex outer membrane of Gram-positive bacteria, which may allow for easier entry of the compound. scialert.net The specific organic groups attached to the tin atom significantly influence this activity. scialert.net
Table 1: Antibacterial Activity of Selected Dibutyltin Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Dibutyltin(IV) ethylphenyl dithiocarbamate | Acinetobacter baumannii | Good |
| Dibutyltin(IV) ethylphenyl dithiocarbamate | Vibrio cholerae | Good |
| Dibutyltin(IV) ethylphenyl dithiocarbamate | Bacillus cereus | Good |
| Dibutyltin(IV) ethylphenyl dithiocarbamate | Staphylococcus aureus | Good |
| Dibutyltin(IV) butylphenyldithiocarbamate | Acinetobacter baumannii | Active |
This table is generated based on data for representative dibutyltin compounds to infer the potential activity of Allyldibutyltin Chloride.
The antifungal properties of organotin compounds are particularly potent and have been extensively studied. nih.govnih.govoup.comresearchgate.net Various triorganotin and diorganotin derivatives are effective against a wide range of yeast-like and filamentous fungi. nih.govoup.com Research on tributyltin and triphenyltin (B1233371) derivatives has shown high fungistatic and fungicidal activities against numerous pathogenic and nonpathogenic fungal species. nih.govoup.com
Minimal Inhibitory Concentrations (MIC) for some active organotin complexes have been recorded in the range of 0.25–4.68 µg/ml against tested fungal strains. nih.govoup.comresearchgate.net The Minimal Fungicidal Concentrations (MFC) can vary, with yeast-like fungi generally being inhibited at lower concentrations (e.g., 2.34–9.37 µg/ml) than filamentous fungi (e.g., 18.74–50 µg/ml). nih.govoup.comresearchgate.net Diphenyltin compounds have been noted to be more fungitoxic than their dibutyltin counterparts, highlighting the influence of the organic moiety. nih.gov
Table 2: Antifungal Activity of Representative Organotin Compounds
| Compound Type | Fungal Type | MIC Range (µg/ml) | MFC Range (µg/ml) |
|---|---|---|---|
| Organotin Complexes | Yeast-like & Filamentous | 0.25 - 4.68 | 2.34 - 50.0 |
| Organotin Complexes | Yeast-like | Not specified | 2.34 - 9.37 |
This table summarizes general findings for various organotin compounds as specific data for this compound is unavailable. nih.govoup.comresearchgate.net
Proposed Mechanisms of Biological Action
The biological activity of organotin compounds is believed to stem from their ability to interact with and disrupt cellular structures and processes. They are known to be membrane-active molecules. nih.gov
A primary mechanism of action for triorganotin compounds involves the disruption of cellular membranes. rjpbcs.comnih.gov These lipophilic compounds can insert into the phospholipid bilayer of cell membranes, increasing their permeability. rjpbcs.comnih.gov This disruption can lead to the uncontrolled passage of ions, causing a loss of essential electrolytes like K⁺. rjpbcs.com
Specifically, triorganotin compounds like tributyltin can act as anion exchangers, facilitating a Cl⁻/OH⁻ exchange across mitochondrial and erythrocyte membranes. nih.gov This process disrupts the ion gradients crucial for cellular functions, such as ATP synthesis in mitochondria. Studies using model phospholipid vesicles have shown that tributyltin and triphenyltin can induce the release of entrapped molecules, a process that is dependent on the presence of exchangeable anions like chloride in the external medium. nih.gov This suggests that the chloride component of this compound could be directly involved in its mechanism of membrane activity.
Beyond membrane disruption, organotin compounds interact with various intracellular components. One of the proposed mechanisms involves the binding of the tin atom to sulfhydryl (-SH) groups in amino acids and proteins. nih.gov This can lead to the inactivation of critical enzymes and the disruption of protein structure and function.
Furthermore, some organotin compounds are reported to interfere with mitochondrial function, not only by disrupting the membrane potential but also by distorting the organelle's structure. rjpbcs.com In the context of their anticancer properties, organotins have been shown to cause disruptions in the mitochondrial membrane, which can trigger apoptosis (programmed cell death). nih.gov There is also evidence that these compounds can interact with and cause destruction of DNA. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological function of organotin compounds is strongly governed by the nature and number of organic groups attached to the tin atom. rjpbcs.comresearchgate.net Structure-activity relationship (SAR) studies have established several key principles:
Number of Organic Groups: The general order of toxicity and biological activity is R₃SnX > R₂SnX₂ > RSnX₃. nih.gov Triorganotin compounds are typically the most biologically active. wikipedia.orgnih.gov
Nature of Organic Groups: The type of alkyl or aryl group (R) is a critical determinant of activity. For cytotoxicity, the trend often follows n-Butyl > Phenyl > Ethyl > Methyl. nih.gov The lipophilicity conferred by these groups influences the compound's ability to penetrate cell membranes.
The Anionic Ligand (X): While the R groups are considered the primary drivers of activity, the anionic ligand (e.g., chloride in this compound) can also modulate the compound's stability, solubility, and specific interactions, such as the anion-exchange mechanism. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Dibutyltin(IV) ethylphenyl dithiocarbamate |
| Dibutyltin(IV) butylphenyldithiocarbamate |
| Diphenyltin(IV) compounds |
| Tributyltin compounds |
| Triphenyltin compounds |
| Trimethyltin compounds |
Potential for Development of Biologically Active Scaffolds
Organotin compounds, a class of organometallic chemicals, have garnered significant interest in both industrial and pharmaceutical chemistry. nih.govbnt-chemicals.com Their unique physicochemical properties and ability to form stable complexes make them valuable as catalysts and heat stabilizers. nih.gov In the realm of biomedical research, these compounds are being explored as biologically active agents. nih.gov While specific research on this compound is limited, the broader family of dibutyltin compounds, to which it belongs, has been the subject of various biological investigations. These studies provide a basis for considering the potential of this compound in the development of biologically active scaffolds.
The biological effects of organotin compounds are largely influenced by the number and nature of the organic groups attached to the tin atom. nih.gov Diorganotin compounds, such as dibutyltin derivatives, are known to possess a range of biological activities, including neurotoxicity and effects on cellular processes like adipogenesis and inflammation. nih.govnih.gov For instance, dibutyltin dichloride has been shown to act as a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and retinoid X receptor-alpha (RXRα), nuclear receptors that play key roles in fat cell development. nih.gov
The potential for developing biologically active scaffolds from organotin compounds lies in their ability to be incorporated into various molecular structures, thereby imparting specific biological functions. The reactivity of the tin-carbon and tin-halogen bonds allows for the synthesis of a wide array of derivatives. For example, dibutyltin(IV) formulations have been generated by reacting dibutyltin dichloride with different ligands to create complexes with potential antitubercular activity. researchgate.net This adaptability suggests that this compound could similarly serve as a precursor for novel compounds with tailored biological activities.
Research into organotin complexes with Schiff bases has demonstrated that these compounds can exhibit significant antiproliferative activity against various cancer cell lines. mdpi.com The design of these complexes often involves modifying the ligands attached to the diorganotin core to enhance their biological efficacy. mdpi.com This approach of ligand modification could be applied to this compound to develop new therapeutic agents. The allyl group, in particular, offers a site for further chemical modification, potentially allowing for the attachment of targeting moieties or other functional groups to create more specific and effective biologically active scaffolds.
The table below summarizes the observed biological activities of some dibutyltin compounds, which can be considered indicative of the potential areas of interest for this compound.
Table 1: Biological Activities of Selected Dibutyltin Compounds
| Compound | Biological Activity | Cell Line/Model | Reference |
| Dibutyltin dichloride | Partial PPARγ and RXRα agonist, induces adipogenesis | Mammalian cells | nih.gov |
| Dibutyltin dichloride | Neurotoxicant, inhibits neurite outgrowth, causes cell death | PC12 cells, pregnant rats | nih.gov |
| Dibutyltin dilaurate | Partial PPARγ and RXRα agonist | Mammalian cells | nih.gov |
| Dibutyltin diacetate | Partial PPARγ agonist | Mammalian cells | nih.gov |
| Dibutyltin maleate | Partial PPARγ agonist | Mammalian cells | nih.gov |
Advanced Theoretical and Computational Studies on Allyldibutyltin Chloride
Electronic Structure and Bonding Analysis
The electronic structure and bonding of allyldibutyltin chloride have been elucidated through advanced computational methods, providing deep insights into its reactivity and molecular properties.
Insights from Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) have become indispensable tools for investigating the electronic properties of organotin compounds, including this compound. bnl.govabinit.org These methods allow for the calculation of molecular orbitals, bond energies, and geometric parameters from first principles, without empirical data. bnl.govabinit.org
DFT calculations, in particular, have been widely used to study organotin compounds. rsc.orgtandfonline.comisca.menih.gov Various functionals, such as B3LYP, are employed to approximate the exchange-correlation energy, a key component in determining the electronic structure. isca.me For heavy atoms like tin, effective core potentials (ECPs) such as LANL2DZ are often used to simplify calculations by treating the core electrons implicitly. isca.me
Studies on related organotin compounds have demonstrated the power of DFT in understanding their structural chemistry and reactivity. researchgate.netdntb.gov.ua For instance, DFT has been used to analyze the nature of tin-carbon and tin-heteroatom bonds, providing insights into their covalent and ionic character. isca.me Natural Bond Orbital (NBO) analysis, a common feature of these computational studies, helps in understanding the delocalization of electron density and the nature of bonding interactions. isca.me
The geometry around the tin atom in organotin halides like this compound is a key area of investigation. Computational studies on similar compounds have explored various coordination geometries, including tetrahedral and trigonal bipyramidal structures, depending on intermolecular interactions and the surrounding medium. nih.gov
Charge Distribution and Reactivity Descriptors
The distribution of electronic charge within the this compound molecule is a critical determinant of its reactivity. Computational methods provide detailed information on charge distribution through techniques like Mulliken, Hirshfeld, and Natural Population Analysis (NPA). isca.me These analyses reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.
The tin atom in this compound is expected to be an electrophilic center, while the allyl group and the chloride atom possess nucleophilic characteristics. The molecular electrostatic potential (MEP) is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.comnih.govresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of positive (electron-deficient) and negative (electron-rich) potential. uni-muenchen.deresearchgate.net
Conceptual DFT provides a framework for quantifying global reactivity descriptors such as electronegativity, chemical hardness, and global softness. isca.me These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). isca.menih.gov The energy and shape of these orbitals are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions.
Molecular Modeling of Intermolecular Interactions
The behavior of this compound in condensed phases is governed by a complex interplay of intermolecular interactions. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study these interactions at an atomic level. researchgate.netnih.gov
These simulations can model the interactions of this compound with solvent molecules and other species present in its environment. researchgate.netresearchgate.net Key intermolecular forces include van der Waals interactions, dipole-dipole interactions, and potentially weaker hydrogen bonding in the presence of protic solvents. mdpi.comias.ac.in
In aqueous environments, the interaction of the tin center with water molecules is of particular interest. researchgate.net Studies on similar organotin compounds have investigated the formation of aquo-complexes and their subsequent reactions, such as hydrolysis and disproportionation. researchgate.net Computational modeling can help elucidate the mechanisms of these processes by simulating the dynamic behavior of the molecules in solution. nih.gov The study of intermolecular interactions is also crucial for understanding crystal packing in the solid state. mdpi.com
Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools for the prediction of various spectroscopic signatures of molecules like this compound, which can be invaluable for their identification and characterization. nmrdb.orgnmrium.orgmdpi.comyoutube.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. nmrdb.org These predictions are often achieved by calculating the magnetic shielding tensors of the nuclei using methods like Gauge-Independent Atomic Orbital (GIAO). By comparing the calculated spectra with experimental data, the molecular structure can be confirmed. hmdb.cachemicalbook.com
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. mdpi.com These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify characteristic vibrational modes, such as the Sn-C, Sn-Cl, and C=C stretching and bending frequencies.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra. mdpi.com By calculating the energies and oscillator strengths of electronic transitions, the λmax values in the UV-Vis spectrum can be estimated, providing information about the electronic structure and chromophores within the molecule.
Environmental Transport and Transformation Modeling
The environmental fate of this compound is a significant concern due to the known toxicity of organotin compounds. theinterstellarplan.com Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the environmental behavior of chemicals based on their molecular structure. researchgate.netecetoc.orgtandfonline.comrsc.org
These models can estimate key environmental parameters such as:
Water Solubility: Predicting how readily the compound dissolves in water, which affects its mobility in aquatic systems.
Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of the compound to partition between fatty tissues and water, which is crucial for assessing its bioaccumulation potential.
Soil and Sediment Adsorption (Koc): This helps in understanding the compound's mobility in soil and its tendency to accumulate in sediments.
Biodegradation: Predicting the likelihood and rate at which the compound will be broken down by microorganisms in the environment.
Abiotic Degradation: Modeling degradation processes such as hydrolysis and photolysis. Studies on this compound have shown it undergoes solvolytic and degradation processes in aqueous media, leading to the cleavage of the tin-carbon allyl bond. researchgate.net
QSAR models use various molecular descriptors, which can be constitutional, topological, or quantum-chemical, to build a correlative relationship with the environmental property of interest. nih.govtandfonline.com These models are essential for risk assessment and for prioritizing chemicals for further experimental testing. researchgate.net
Future Perspectives and Interdisciplinary Research Directions
Innovations in Organotin Catalyst Design and Application
The design of novel organotin catalysts is a dynamic field, with a focus on enhancing catalytic activity, selectivity, and stability. While specific innovations for allyldibutyltin chloride are an area of ongoing research, broader trends in organotin catalyst design offer insights into its potential future applications. Diorganotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in the formation of polyurethanes, for the vulcanization of silicones, and in transesterification reactions. lupinepublishers.comwikipedia.org The reactivity of these catalysts is influenced by the nature of the organic groups and the anionic ligand attached to the tin atom. gelest.com For instance, the catalytic activity of dibutyltin diacetate is higher than that of dibutyltin dilaurate. gelest.com
Future innovations may involve the synthesis of new allyldibutyltin derivatives with tailored electronic and steric properties to optimize performance in specific catalytic processes. The Lewis acidity of the tin(IV) center is a key factor in its catalytic activity. rsc.org By modifying the ligands, it is possible to tune this acidity and, consequently, the catalytic behavior. Research into organotin(IV) compounds has shown that both the Lewis acidic Sn(IV) center and other functional groups within the molecule can contribute to catalysis. rsc.org This suggests that bifunctional catalysts incorporating this compound moieties could be a promising area of exploration.
Sustainable Synthesis and Green Chemistry Principles for this compound
The synthesis of organotin compounds, including this compound, is traditionally reliant on methods that may not align with the principles of green chemistry. The classic synthesis involves the reaction of a Grignard reagent with tin halides, such as tin tetrachloride. wikipedia.org Another common industrial method is the Kocheshkov redistribution reaction, where a tetraorganotin compound is reacted with a tin halide. wikipedia.org These methods often involve the use of volatile organic solvents and can generate significant waste.
In line with the twelve principles of green chemistry, future research will focus on developing more sustainable synthetic routes to this compound. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. The use of alternative, greener solvents and catalytic reagents is a key aspect of this endeavor. Plant-based catalysts and biological synthesis methods are emerging as eco-friendly alternatives for the synthesis of various organic and organometallic compounds. researchgate.netmdpi.comnih.gov While not yet applied specifically to this compound, these approaches offer a potential pathway to more sustainable production.
The development of solvent-free or aqueous-based synthetic methods would significantly reduce the environmental footprint of this compound production. One study has demonstrated a simple route to allylstannanes through a zinc-mediated coupling of allyl bromides with organotin chlorides in an H₂O(NH₄Cl)/THF medium. This approach points towards the feasibility of using more environmentally benign reaction media.
Mechanistic Insights via Advanced In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for the optimization of existing catalytic processes and the design of new, more efficient catalysts. Advanced in situ spectroscopic techniques are powerful tools for elucidating the intricate steps of chemical reactions in real-time. For organotin compounds, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable.
¹¹⁹Sn NMR spectroscopy is a highly effective method for studying the coordination chemistry and reaction pathways of organotin compounds in solution. dur.ac.uk It can provide detailed information about the geometry of organotin complexes and help to identify transient intermediates. rsc.org For example, in situ NMR studies have been used to investigate the formation of monomeric and dimeric tin species under catalytically relevant conditions in esterification reactions catalyzed by monoalkyltin(IV) complexes. nih.gov
In situ FTIR spectroscopy allows for the real-time monitoring of catalytic reactions, providing insights into the interaction between the catalyst and reactants. specac.comrsc.org This technique can be used to observe changes in the vibrational modes of molecules as they adsorb onto a catalyst surface and undergo transformation. ATR-FTIR spectroscopy has been shown to be sensitive enough to detect molecular alterations induced by organotin compounds at very low concentrations. nih.govnih.gov The application of these advanced spectroscopic methods to reactions involving this compound will be instrumental in unraveling its mechanistic pathways and guiding the development of improved catalytic systems.
Rational Design of Organotin Compounds with Tunable Reactivity and Specificity
The ability to rationally design organotin compounds with specific reactivity and selectivity is a key goal in modern chemistry. This approach moves beyond trial-and-error synthesis and relies on a deep understanding of structure-activity relationships. Computational methods, such as Density Functional Theory (DFT), play a vital role in this process. Quantum chemical analyses can provide insights into the electronic structure, frontier molecular orbitals (FMOs), and intramolecular charge transfer properties of organotin complexes, which are all crucial for understanding their reactivity. frontiersin.org
Computational studies can be used to model reaction mechanisms and predict the effect of structural modifications on catalytic performance. researchgate.net For instance, DFT calculations have been used to support a mononuclear mechanism for monoalkyltin-catalyzed esterification and to understand the role of the alkyl tail in enforcing a specific coordination geometry at the tin center. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful tool for the rational design of organotin compounds. QSAR models correlate the structural or property descriptors of compounds with their biological or chemical activity. Such models have been applied to understand the cytotoxicity of organotin compounds, which depends on the nature of the organic substituents. nih.gov By developing QSAR models for the catalytic activity of this compound and its derivatives, it will be possible to predict the performance of new, unsynthesized compounds and prioritize synthetic efforts. The binding of organotin compounds to biological receptors has also been studied using molecular docking and MD simulation, providing insights that could be adapted to understand catalyst-substrate interactions. mdpi.com
Remediation Strategies for Organotin Contamination and Environmental Impact Mitigation
The widespread use of organotin compounds has led to their presence in various environmental compartments, necessitating the development of effective remediation strategies. cput.ac.za The environmental fate of this compound is of particular concern due to the known toxicity of many organotin compounds. One study has investigated the disproportionation equilibrium of this compound in aqueous media, a reaction that can influence its environmental behavior and persistence.
Several techniques are being explored for the remediation of organotin-contaminated soil and water. These can be broadly categorized as physical, chemical, and biological methods.
Sorption Techniques: Adsorption is a common method for removing pollutants from water. Activated carbon has shown a high capacity for adsorbing organotin compounds due to hydrophobic interactions. vliz.be Clay-based adsorbents have also been investigated, and a combination of powdered activated carbon and a clay-based adsorbent has been shown to be effective in an adsorption-flocculation process for treating shipyard wastewater. researchgate.net The sorption of organotins to sediments is a fast and reversible process, primarily involving particulate organic matter. nih.gov
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. nih.govmdpi.commdpi.com Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron) and electrochemical oxidation are two AOPs that have been successfully applied to the degradation of tributyltin (TBT) in contaminated sediments. researchgate.netchalmers.se These methods have the potential to rapidly mineralize organotin compounds into less harmful inorganic tin. chalmers.se
Bioremediation: This approach utilizes microorganisms to break down organic pollutants. nih.gov Biodegradation is a major process for the removal of TBT from the environment, involving the sequential removal of the butyl groups from the tin atom. researchgate.net The process can be enhanced by optimizing environmental conditions such as aeration. researchgate.net Field and laboratory studies have shown that organotin compounds can be transformed into inorganic tin by microbial processes in freshwater bed sediments. nih.gov Indigenous microorganisms in contaminated soils have been shown to have the ability to degrade organotins. researchgate.net
The following table provides a summary of remediation strategies for organotin contamination.
| Remediation Strategy | Description | Key Findings |
| Adsorption | Utilizes porous materials to bind and remove organotins from water. | Activated carbon is highly effective due to hydrophobic interactions. A combination of activated carbon and clay-based adsorbents can be used in an adsorption-flocculation process. vliz.beresearchgate.net |
| Advanced Oxidation Processes (AOPs) | Employs highly reactive radicals to chemically degrade organotins. | Fenton's reagent and electrochemical oxidation can effectively remove and degrade TBT in sediments. researchgate.netchalmers.se |
| Bioremediation | Leverages microorganisms to break down organotins into less toxic substances. | Biodegradation is a key natural attenuation process. It can be enhanced by optimizing conditions like aeration. Indigenous microbes can degrade organotins. researchgate.netnih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing allyldibutyltin chloride, and how do variations in temperature or solvent affect yield?
- Methodological Answer : Synthesis typically involves transmetallation or direct alkylation of tin precursors. To optimize yield, systematically vary reaction parameters:
- Use anhydrous solvents (e.g., THF or toluene) under inert gas (N₂/Ar) to prevent hydrolysis .
- Monitor temperature using a thermocouple, as excessive heat (>103°C) may degrade the product .
- Characterize intermediates via <sup>119</sup>Sn NMR to confirm tin-ligand coordination .
Q. How can researchers reliably characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify allyl and butyl group resonances; compare with reference spectra in deuterated chloroform .
- Mass spectrometry (ESI-TOF) : Confirm molecular ion peaks at m/z 309.46 (C₁₁H₂₃ClSn) .
- Elemental analysis : Verify Sn and Cl content within ±0.3% of theoretical values .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should include:
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >120°C) .
- Moisture sensitivity : Store at 0–6°C in sealed, argon-purged vials to prevent hydrolysis .
- Long-term stability : Monitor Cl⁻ release via ion chromatography over 6–12 months .
Advanced Research Questions
Q. How does this compound participate in catalytic cycles for cross-coupling reactions, and what mechanistic insights exist?
- Methodological Answer : Investigate using kinetic/mechanistic studies:
- In situ <sup>119</sup>Sn NMR : Track tin intermediate formation during Stille couplings .
- DFT calculations : Model transition states to explain regioselectivity in allyl transfer reactions .
- Controlled experiments : Compare activity with analogous tin chlorides (e.g., tributyltin chloride) to isolate steric/electronic effects .
Q. How can contradictions in literature regarding this compound’s reactivity with polar substrates be resolved?
- Methodological Answer : Address discrepancies via systematic replication and meta-analysis:
- Literature review framework : Apply scoping methodologies (Arksey & O’Malley, 2005) to categorize conflicting results (e.g., solvent polarity, catalyst loading) .
- Controlled reproducibility : Replicate key studies using standardized protocols (e.g., inert glovebox conditions) .
- Data triangulation : Cross-validate findings via XRD (solid-state structure) and reactivity assays .
Q. What methodologies are recommended for assessing this compound’s toxicity in environmental or biological systems?
- Methodological Answer : Design ecotoxicological assays with:
- In vitro models : Use human hepatocyte lines (e.g., HepG2) to measure IC₅₀ values and metabolite profiling via LC-MS .
- Environmental fate studies : Simulate hydrolysis pathways in aqueous buffers (pH 4–9) to identify persistent byproducts .
- Regulatory alignment : Follow OECD Guidelines 423 (acute oral toxicity) and 201 (algae growth inhibition) .
Q. How can computational modeling elucidate structure-property relationships in this compound derivatives?
- Methodological Answer : Integrate computational and experimental workflows:
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility trends .
- QSPR models : Correlate tin-centered electrophilicity (Mulliken charges) with catalytic efficiency .
- Crystallographic databases : Mine Cambridge Structural Database (CSD) for bond-length trends in Sn-Cl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
